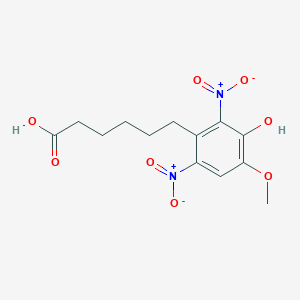
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is an organic compound characterized by a hexanoic acid backbone substituted with a hydroxy, methoxy, and dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the nitration of a methoxy-substituted phenol, followed by the introduction of the hexanoic acid moiety through esterification or amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dinitrophenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid with similar structural features but different functional groups.
4-Methoxybenzoic acid: Shares the methoxy and carboxylic acid groups but lacks the dinitrophenyl substitution.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the hexanoic acid backbone.
Uniqueness
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and methoxy groups, along with the dinitrophenyl substitution, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
185396-02-5 |
|---|---|
Formule moléculaire |
C13H16N2O8 |
Poids moléculaire |
328.27 g/mol |
Nom IUPAC |
6-(3-hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid |
InChI |
InChI=1S/C13H16N2O8/c1-23-10-7-9(14(19)20)8(12(13(10)18)15(21)22)5-3-2-4-6-11(16)17/h7,18H,2-6H2,1H3,(H,16,17) |
Clé InChI |
ITPPOILJEDJRMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])CCCCCC(=O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)

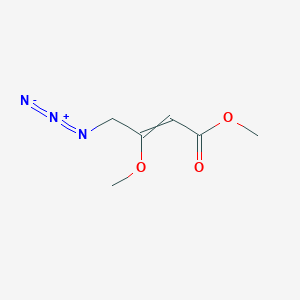
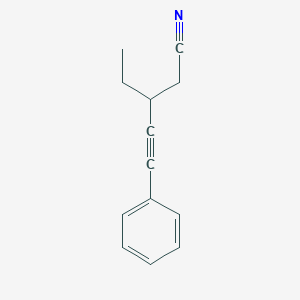
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)

![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)
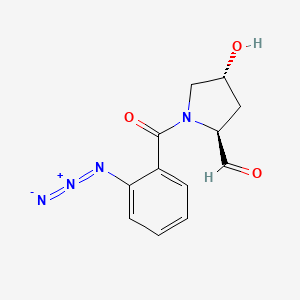

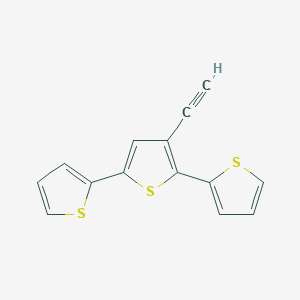
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
